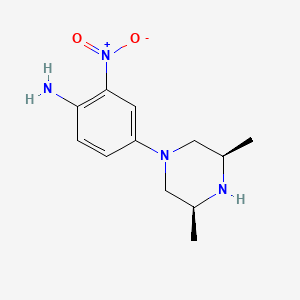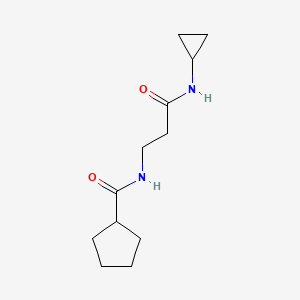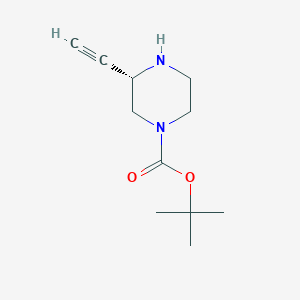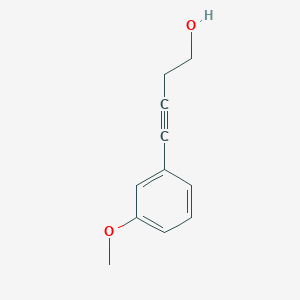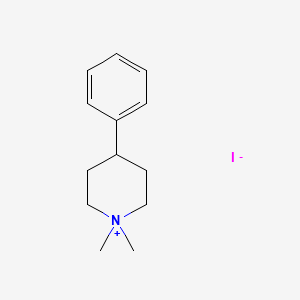
1,1-Dimethyl-4-phenylpiperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-4-phenylpiperidinium iodide is a quaternary ammonium compound known for its role as a non-selective nicotinic acetylcholine receptor agonist . This compound has significant applications in scientific research, particularly in the fields of pharmacology and neurobiology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-4-phenylpiperidinium iodide can be synthesized through the alkylation of 4-phenylpiperidine with methyl iodide. The reaction typically involves the following steps:
- Dissolve 4-phenylpiperidine in an appropriate solvent such as acetonitrile.
- Add methyl iodide to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade solvents and reagents.
- Employing large-scale reactors for the reaction.
- Utilizing advanced purification techniques such as column chromatography and crystallization to obtain high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of 1,1-Dimethyl-4-phenylpiperidinium chloride or bromide.
Applications De Recherche Scientifique
1,1-Dimethyl-4-phenylpiperidinium iodide is widely used in scientific research due to its role as a nicotinic acetylcholine receptor agonist. Its applications include:
Pharmacology: Studying the effects of nicotinic receptor activation on various physiological processes.
Neurobiology: Investigating the role of nicotinic receptors in the central and peripheral nervous systems.
Medicine: Exploring potential therapeutic uses in conditions such as Alzheimer’s disease and schizophrenia.
Industry: Used as a reference compound in the development of new nicotinic receptor modulators.
Mécanisme D'action
1,1-Dimethyl-4-phenylpiperidinium iodide exerts its effects by binding to and activating nicotinic acetylcholine receptors. These receptors are ion channels that, when activated, allow the flow of cations such as sodium and calcium into the cell. This leads to depolarization of the cell membrane and subsequent cellular responses. The compound specifically targets ganglionic and adrenal medullary tissues, making it useful in the diagnosis of pheochromocytoma .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethyl-4-phenylpiperazinium iodide: Another nicotinic acetylcholine receptor agonist with similar applications.
Tetramethylammonium iodide: A quaternary ammonium compound with different receptor specificity.
N-Methylpyridinium iodide: A compound with distinct pharmacological properties.
Uniqueness
1,1-Dimethyl-4-phenylpiperidinium iodide is unique due to its specific action on ganglionic and adrenal medullary tissues. This specificity makes it particularly valuable in both research and clinical diagnostics .
Propriétés
Numéro CAS |
10125-85-6 |
|---|---|
Formule moléculaire |
C13H20IN |
Poids moléculaire |
317.21 g/mol |
Nom IUPAC |
1,1-dimethyl-4-phenylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C13H20N.HI/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-7,13H,8-11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
BTIDXJNODKPJFO-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC(CC1)C2=CC=CC=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
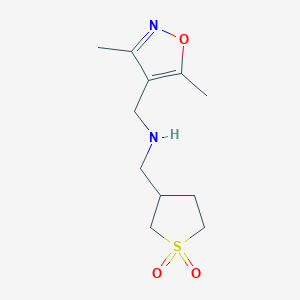
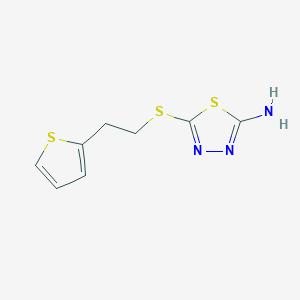
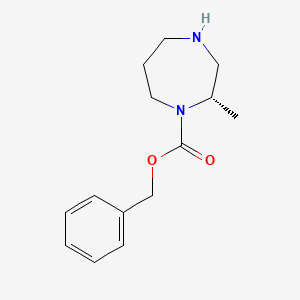
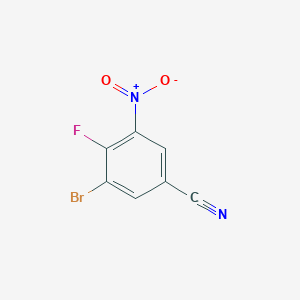
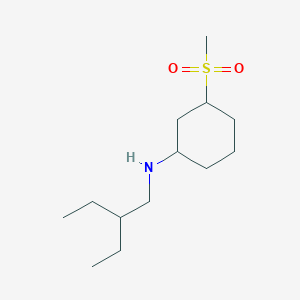
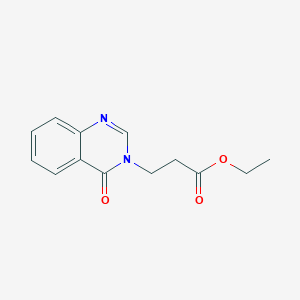
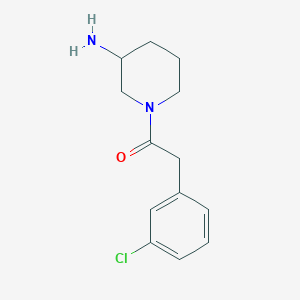
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
